molecular formula C10H8F4O2 B1531017 3-[2-Fluoro-3-(trifluoromethyl)phenyl]propionic acid CAS No. 916420-37-6

3-[2-Fluoro-3-(trifluoromethyl)phenyl]propionic acid

Cat. No. B1531017
CAS RN: 916420-37-6
M. Wt: 236.16 g/mol
InChI Key: BECBKFBRQWIGIE-UHFFFAOYSA-N
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Description

“3-[2-Fluoro-3-(trifluoromethyl)phenyl]propionic acid” is a laboratory chemical . It is a monocarboxylic acid comprising propionic acid having a 2-(trifluoromethyl)phenyl group at the 3-position .


Molecular Structure Analysis

The molecular formula of “3-[2-Fluoro-3-(trifluoromethyl)phenyl]propionic acid” is C10H9F3O2 . The InChI code is 1S/C10H9F3O2/c11-10(12,13)8-4-2-1-3-7(8)5-6-9(14)15/h1-4H,5-6H2,(H,14,15) .

Scientific Research Applications

Photoredox Catalysis in Organic Synthesis

Photoredox catalysis has emerged as a versatile strategy for introducing fluoroalkyl groups, including trifluoromethyl (CF3) and difluoromethyl (CF2H) groups, into organic molecules. These groups are highly valued in pharmaceuticals and agrochemicals for their ability to improve biological activity, stability, and membrane permeability. The development of novel fluoromethylating reagents and photocatalytic systems has enabled efficient and selective radical fluoromethylation reactions under mild conditions, such as visible light irradiation. This approach is especially beneficial for modifying compounds with carbon-carbon multiple bonds, facilitating the synthesis of organofluorine compounds with high functional group compatibility and regioselectivity (Koike & Akita, 2016).

Electrophilic Fluoromethylthiolation

The introduction of fluoromethylthio groups (CF3S-) into drug molecules at late stages of development has been achieved through the use of novel, highly reactive electrophilic fluoromethylthiolating reagents. These reagents offer a more attractive strategy compared to traditional methods, allowing for the easy installation of the trifluoromethylthio group into various substrates. This modification can significantly enhance a drug molecule's cell membrane permeability and chemical stability, making these reagents valuable tools in drug design and discovery (Shao et al., 2015).

Perfluoroalkylation of Heteroaryl Compounds

The perfluoroalkylation process, particularly the incorporation of perfluoroalkyl groups onto heteroaryl bromides, has been optimized to tolerate various functional groups. This method enables the synthesis of fluoroalkyl heteroarenes, which are less accessible from trifluoroacetic acid derivatives. The approach's mild reaction conditions highlight its potential for creating compounds with unique properties for applications in pharmaceuticals and materials science (Mormino et al., 2014).

Development of Functional Fluoropolymers

Fluoropolymers, especially those used in fuel cell membranes, have been synthesized through various routes, including the copolymerization of fluoroalkenes with functional monomers. These polymers, such as Nafion® and Hyflon®, exhibit exceptional chemical resistance, thermal stability, and ionic conductivity. Their synthesis and functionalization routes offer insights into creating advanced materials for energy applications (Souzy & Améduri, 2005).

Safety and Hazards

“3-[2-Fluoro-3-(trifluoromethyl)phenyl]propionic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water .

Mechanism of Action

Target of Action

The primary target of 3-[2-Fluoro-3-(trifluoromethyl)phenyl]propionic acid is the respiratory system . The compound is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mode of Action

It is known that the compound can cause irritation in the respiratory system . This suggests that it may interact with receptors or enzymes in the respiratory system, leading to an inflammatory response.

Result of Action

The primary result of the action of 3-[2-Fluoro-3-(trifluoromethyl)phenyl]propionic acid is irritation in the respiratory system . This can lead to symptoms such as coughing, shortness of breath, and chest discomfort. Prolonged exposure may lead to more serious respiratory conditions.

properties

IUPAC Name

3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c11-9-6(4-5-8(15)16)2-1-3-7(9)10(12,13)14/h1-3H,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECBKFBRQWIGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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